4-Isopropyl-2-(tributylstannyl)thiazole
Description
4-Isopropyl-2-(tributylstannyl)thiazole is an organotin-containing thiazole derivative characterized by a thiazole core substituted at the 4-position with an isopropyl group and at the 2-position with a tributylstannyl (Sn(C4H9)3) moiety. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, provides a stable aromatic framework, while the tributylstannyl group introduces organometallic reactivity, enabling participation in cross-coupling reactions like Stille couplings .
Properties
IUPAC Name |
tributyl-(4-propan-2-yl-1,3-thiazol-2-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NS.3C4H9.Sn/c1-5(2)6-3-8-4-7-6;3*1-3-4-2;/h3,5H,1-2H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWQKAQQDSQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NSSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the Stille cross-coupling reaction, where a thiazole derivative is coupled with a tributylstannyl reagent in the presence of a palladium catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like cesium carbonate to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for 4-Isopropyl-2-(tributylstannyl)thiazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-(tributylstannyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille cross-coupling reaction, the product is typically a thiazole derivative with a new substituent replacing the tributylstannyl group .
Scientific Research Applications
4-Isopropyl-2-(tributylstannyl)thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-(tributylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the thiazole ring and the tributylstannyl group. The thiazole ring’s aromaticity and electronic properties allow it to interact with different molecular targets, while the tributylstannyl group can be replaced by other functional groups through substitution reactions . These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural features of 4-isopropyl-2-(tributylstannyl)thiazole and analogous thiazole derivatives:
Key Observations:
- Organometallic vs. Organic Substituents: The tributylstannyl group distinguishes 4-isopropyl-2-(tributylstannyl)thiazole from non-metallic analogs (e.g., 4-ethyl-2-propylthiazole), enabling unique reactivity in metal-mediated reactions . Bromine at the 4-position (as in 4-bromo-2-(tributylstannyl)thiazole) enhances electrophilicity, making it a superior candidate for nucleophilic substitutions compared to the isopropyl group .
- Steric and Electronic Effects : Bulky substituents like isopropyl or fluorophenyl at the 4-position influence molecular planarity. For example, compound 5 exhibits a planar conformation except for one fluorophenyl group oriented perpendicularly, suggesting steric hindrance from the 4-position substituent .
Pharmacological and Functional Comparisons
- Antimicrobial Activity : 4-Isopropyl thiazole sulfonyl derivatives demonstrate significant antimicrobial and antitubercular activity, suggesting the isopropyl group enhances bioactivity .
- Organometallic Applications: The tributylstannyl group in 4-isopropyl-2-(tributylstannyl)thiazole facilitates applications in materials science (e.g., conductive polymers) and catalysis, contrasting with non-metallic analogs used primarily in drug discovery .
Biological Activity
Overview
4-Isopropyl-2-(tributylstannyl)thiazole is an organotin compound with the molecular formula C18H35NSSn and a molecular weight of 416.25 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
The compound is synthesized through methods like the Stille cross-coupling reaction, where a thiazole derivative reacts with tributylstannyl reagents in the presence of a palladium catalyst. This synthesis route highlights the compound's potential for further chemical modifications, influencing its biological activity.
Antimicrobial Activity
Research indicates that 4-Isopropyl-2-(tributylstannyl)thiazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Reference Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Antifungal Activity
The antifungal properties of this compound have also been documented. Studies have shown effectiveness against various fungal pathogens, which are critical in clinical settings due to their resistance to conventional antifungal treatments. The compound's mechanism likely involves disrupting fungal cell membranes or inhibiting essential metabolic pathways.
Antitumor Activity
4-Isopropyl-2-(tributylstannyl)thiazole has been investigated for its antitumor potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function. The specific pathways involved are still under investigation but show promise for future therapeutic applications in oncology .
The biological activity of 4-Isopropyl-2-(tributylstannyl)thiazole can be attributed to its structural features:
- Thiazole Ring : The aromaticity and electronic properties allow interaction with various biological targets.
- Tributylstannyl Group : This group can be replaced in substitution reactions, facilitating the introduction of other functional groups that may enhance biological activity.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in treating infections and tumors:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showing significant inhibition comparable to standard antibiotics.
- Antitumor Effects : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of cancer cell lines, suggesting potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
